Murrangatin

Descripción general

Descripción

Murrangatin is a natural product found in Glycosmis pentaphylla, Murraya alata, and other organisms .

Synthesis Analysis

Murrangatin has been found to significantly inhibit the angiogenic phenotypes of HUVECs in vitro . It has also been found to suppress angiogenesis induced by tumor cell–derived media and inhibit AKT activation in zebrafish and endothelial cells .Molecular Structure Analysis

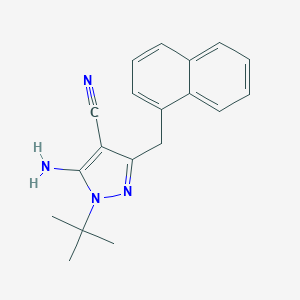

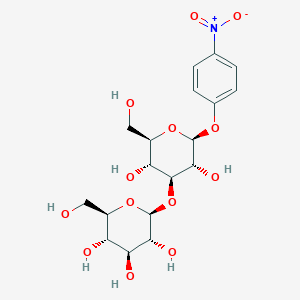

The molecular formula of Murrangatin is C15H16O5 . It has a molecular weight of 276.28 g/mol . The IUPAC name is 8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one .Chemical Reactions Analysis

Murrangatin has been found to have antioxidant, membrane stabilizing, and antimicrobial properties . It has also been found to inhibit tumor-induced angiogenesis .Physical And Chemical Properties Analysis

Murrangatin has a molecular weight of 276.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 276.09977361 g/mol . Its topological polar surface area is 76 Ų .Aplicaciones Científicas De Investigación

Anti-Angiogenesis in Cancer Treatment

Murrangatin has been found to suppress angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells . It strongly inhibited the growth of subintestinal vessels in zebrafish embryos and tumor conditioned media-induced angiogenic phenotypes including cell proliferation, cell invasion, cell migration, and tube formation . This suggests that Murrangatin could be a potential candidate for the development of new anti-lung-cancer drugs .

Antiplatelet Aggregation

Murrangatin has been identified as one of the compounds that exhibit significant antiplatelet aggregation . This activity is important in the prevention of blood clot formation, which can lead to conditions such as stroke and heart attack.

Cytotoxicity Against Cholangiocarcinoma Cell Line

Murrangatin, along with other compounds isolated from the fruits of Micromelum minutum, exhibited cytotoxicity against the cholangiocarcinoma cell line, KKU-100 . This suggests potential applications in the treatment of cholangiocarcinoma, a form of cancer that is resistant to most current chemotherapies.

Traditional Medicine

Murrangatin is found in Micromelum minutum, a plant used in traditional medicine for various purposes . While the specific role of Murrangatin in these traditional uses is not clear, the presence of this bioactive compound could contribute to the medicinal properties of the plant.

Potential Drug Lead

The genus Micromelum, which includes the species from which Murrangatin is derived, is considered potential for drug leads . The presence of Murrangatin, a compound with multiple bioactivities, supports this potential.

6. Research in Drug Design and Development Murrangatin is a subject of interest in the field of drug design and development . Its various bioactivities make it a valuable compound for further research and potential drug development.

Mecanismo De Acción

Target of Action

Murrangatin, also known as Minumicrolin, is a natural product that has been found to have potent anti-tumor properties . The primary targets of Murrangatin are the AKT signaling pathways . These pathways play a crucial role in various cellular processes such as cell proliferation, cell survival, angiogenesis, and metabolism .

Mode of Action

Murrangatin interacts with its targets by inhibiting the activation of AKT . AKT, also known as Protein Kinase B, is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes. By inhibiting the activation of AKT, Murrangatin can suppress angiogenesis induced by tumor cell-derived media .

Biochemical Pathways

The AKT signaling pathway is the primary biochemical pathway affected by Murrangatin . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with diseases such as cancer. By inhibiting AKT activation, Murrangatin can disrupt this pathway, leading to the suppression of angiogenesis and the inhibition of tumor growth .

Result of Action

The inhibition of AKT activation by Murrangatin leads to a strong suppression of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels . This results in the inhibition of tumor cell-induced angiogenic phenotypes, including cell proliferation, cell invasion, cell migration, and tube formation .

Direcciones Futuras

Propiedades

IUPAC Name |

8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEANOQWICTXTP-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]([C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958323 | |

| Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Murrangatin | |

CAS RN |

37126-91-3 | |

| Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)